Pyrimidine-2,4(1H,3H)-dione, 5-(2-methoxyphenylaminosulfonyl)-6-methyl-
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Overview
Description
2-hydroxy-N-(2-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with urea and subsequent sulfonation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
2-hydroxy-N-(2-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 2-hydroxy-N-(2-methylphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 2-hydroxy-N-(4-methylphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Uniqueness
The presence of the 2-methoxyphenyl group in 2-hydroxy-N-(2-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H13N3O5S |
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Molecular Weight |
311.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O5S/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-5-3-4-6-9(8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17) |
InChI Key |
YABYFIKZEZFGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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